(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one
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Overview
Description
(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 3,4-dimethoxyphenyl moiety: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.
Synthesis of the benzo[d]thiazole ring: This involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by methylation to introduce the dimethyl groups.
Coupling of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with a piperazine derivative.
Formation of the prop-2-en-1-one linkage: The final step involves the condensation of the 3,4-dimethoxyphenyl moiety with the piperazine-benzo[d]thiazole intermediate under basic conditions to form the (Z)-prop-2-en-1-one linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility and reactivity make it useful in various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one
- (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
- (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)morpholin-1-yl)prop-2-en-1-one
Uniqueness
The uniqueness of (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one lies in its specific combination of functional groups and structural features The presence of the dimethoxyphenyl group, the benzo[d]thiazole ring, and the piperazine moiety contribute to its distinct chemical and biological properties
Biological Activity
The compound (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic derivative that combines elements of both phenolic and thiazole structures. This design aims to enhance biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of the compound is C20H24N2O4S, with a molecular weight of approximately 372.48 g/mol. The structure includes:
- A dimethoxyphenyl group, which may contribute to antioxidant properties.
- A piperazine moiety that is often associated with neuroactive and antipsychotic effects.
- A benzo[d]thiazole unit that is known for its antimicrobial and anticancer properties.
Antioxidant Activity
Research has indicated that compounds containing methoxy groups exhibit significant antioxidant properties. The presence of the 3,4-dimethoxyphenyl group in this compound suggests potential efficacy in scavenging free radicals. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that similar compounds demonstrate effective radical-scavenging activity .
Antimicrobial Properties
Benzothiazole derivatives are recognized for their antimicrobial activities. Studies have revealed that compounds with a similar structural framework can inhibit the growth of various bacterial strains. The thiazole component is believed to play a crucial role in this activity due to its ability to interact with microbial enzymes .
Anticancer Potential
The compound's structure suggests potential anticancer activity through multiple mechanisms:
- Inhibition of Cell Proliferation : Preliminary studies have shown that related compounds can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.
- Cell Cycle Arrest : Some derivatives have been reported to cause G2/M phase arrest in cancer cells, which can prevent tumor growth .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The methoxy groups likely enhance electron donation capabilities, neutralizing free radicals.
- Enzyme Inhibition : The thiazole ring may interact with key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : The piperazine ring may influence neurotransmitter systems, potentially offering neuroprotective effects.
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16-13-17(2)23-19(14-16)25-24(31-23)27-11-9-26(10-12-27)22(28)8-6-18-5-7-20(29-3)21(15-18)30-4/h5-8,13-15H,9-12H2,1-4H3/b8-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFZWFWKBTYATB-VURMDHGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC(=C(C=C4)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C\C4=CC(=C(C=C4)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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